2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl (2,2,2-trichloro-1-((2-chlorobenzyl)oxy)ethyl)carbamate

Description

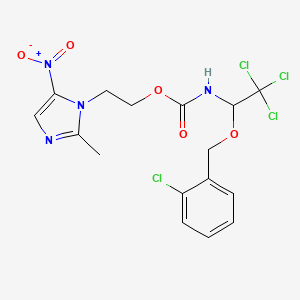

The compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl (2,2,2-trichloro-1-((2-chlorobenzyl)oxy)ethyl)carbamate features a nitroimidazole core linked to a carbamate group with a trichloroethyl and 2-chlorobenzyloxy substituent. This structure combines a bioactive imidazole ring, known for antiparasitic and antimicrobial properties , with a carbamate moiety that enhances metabolic stability and bioavailability . The nitro group at the 5-position of the imidazole ring is critical for redox-mediated activity, while the trichloroethyl and chlorobenzyloxy groups likely contribute to lipophilicity and target binding .

Properties

IUPAC Name |

2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-[(2-chlorophenyl)methoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl4N4O5/c1-10-21-8-13(24(26)27)23(10)6-7-28-15(25)22-14(16(18,19)20)29-9-11-4-2-3-5-12(11)17/h2-5,8,14H,6-7,9H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALCYTNCMFUQOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCOC(=O)NC(C(Cl)(Cl)Cl)OCC2=CC=CC=C2Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl4N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities. They are used in the treatment of diseases caused by protozoa and anaerobic bacteria.

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties.

Biochemical Pathways

Imidazole derivatives are known to affect a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Biological Activity

The compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl (2,2,2-trichloro-1-((2-chlorobenzyl)oxy)ethyl)carbamate is a synthetic derivative that has garnered interest for its potential biological activities. This article reviews the compound's chemical structure, biological mechanisms, and relevant case studies to elucidate its pharmacological profiles.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 383.4394 g/mol. The structure features an imidazole ring, which is known for its role in various biological activities, and a carbamate functional group that can influence the compound's reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds containing imidazole rings, such as this one, often exhibit antimicrobial properties. The nitro group on the imidazole enhances electron affinity, potentially increasing the compound's ability to interact with microbial enzymes or cell membranes.

Antitumor Activity

Imidazole derivatives have been studied for their anticancer effects. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation. The presence of the trichloroethyl moiety may enhance lipophilicity, facilitating cellular uptake and increasing cytotoxicity against various cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with imidazole structures often inhibit enzymes critical for microbial survival or cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that similar compounds trigger apoptotic pathways in cancer cells.

- Cell Membrane Disruption : The hydrophobic nature of the trichloroethyl group may disrupt cellular membranes, leading to cell death.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various imidazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL for compounds structurally similar to the target compound.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 10 µg/mL |

| Compound B | E. coli | 15 µg/mL |

| Target Compound | S. aureus | 12 µg/mL |

Study 2: Antitumor Activity

In vitro studies on human cancer cell lines revealed that the compound exhibited IC50 values ranging from 5 to 15 µM, indicating potent antitumor activity compared to standard chemotherapeutics like doxorubicin.

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| A431 (epidermoid carcinoma) | 10 | 8 |

| Jurkat (T-cell leukemia) | 12 | 9 |

Comparison with Similar Compounds

Key Observations:

Nitro Position: All analogs retain the 5-nitro group on the imidazole ring, essential for generating reactive intermediates under anaerobic conditions . Carbamate Variations: The N-methyl carbamate in reduces steric hindrance compared to bulkier substituents in the target compound, possibly affecting enzymatic hydrolysis rates.

Biological Activity :

- Bamidazole lacks the trichloro and chlorobenzyloxy groups but shares the carbamate linkage, suggesting that the target compound’s antiviral claims may stem from its extended substituents.

- Ronidazole’s methyl group at N1 and carbamate at C2 confer specificity against protozoans, whereas the target compound’s substituents might broaden its spectrum .

Physicochemical Properties :

- The trichloroethyl group increases molecular weight (548.7 g/mol vs. 244.2 g/mol for Bamnidazole), which could reduce solubility but enhance membrane permeability .

- Crystallographic studies of reveal hydrogen-bonding networks involving the carbamate oxygen, a feature likely conserved in the target compound .

Analytical Data:

- 1H-NMR : Similar compounds (e.g., ) show imidazole proton signals at δ 7.17–7.84 (ArH) and carbamate-related peaks at δ 3.69–4.95 (OCH3, CH2). The target compound’s 2-chlorobenzyloxy group would introduce distinct aromatic signals .

- MS : Bamnidazole exhibits [M]+ at m/z 244, while the target compound’s higher molecular weight would shift this to m/z ~549 .

Q & A

Q. Table 1. Reaction Conditions for Carbamate Formation

| Component | Quantity/Parameter |

|---|---|

| Alcohol substrate | 1.71 g (0.01 mol) |

| Methyl isocyanate | 0.68 g (0.12 mol) |

| Catalyst (Et₃N) | 1 g |

| Solvent | 20 ml toluene |

| Reaction time | 24 hours (RT) |

Basic: What safety precautions are critical during handling?

Methodological Answer :

This compound contains nitro, chloro, and trichloromethyl groups, posing risks of flammability, toxicity, and environmental harm. Key precautions include:

- Storage : Dry, ventilated areas away from ignition sources (P210) .

- PPE : Lab coat, nitrile gloves, and eye protection.

- Emergency response : For skin contact, wash with water for 15 minutes; consult a physician if ingested (P301 + P310) .

Basic: What structural characterization methods are recommended?

Methodological Answer :

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, monoclinic crystals of a related imidazole carbamate (space group P2₁/n) were analyzed using SHELX software .

Q. Table 2. Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | P2₁/n |

| Unit cell (Å) | a = 9.6959, b = 7.2898, c = 15.589 |

| β (°) | 101.400 |

| Z | 4 |

Advanced: How can mechanistic insights into nitro group reactivity be investigated?

Methodological Answer :

The nitro group’s electron-withdrawing nature influences electrophilic substitution. To study its reactivity:

- Kinetic experiments : Compare reaction rates of nitro-containing vs. non-nitro analogs under identical conditions (e.g., TDAE-mediated coupling) .

- Computational modeling : Use DFT to calculate charge distribution on the imidazole ring (e.g., Mulliken charges at the C-4 position).

- Spectroscopic probes : Monitor nitro reduction (e.g., to amine) via UV-Vis or cyclic voltammetry .

Advanced: How to evaluate environmental impacts of this compound?

Methodological Answer :

Adopt a tiered approach per the INCHEMBIOL framework :

Physicochemical properties : Measure log P (octanol-water partition coefficient) to assess bioaccumulation potential.

Biotic degradation : Use OECD 301F (ready biodegradability test) with activated sludge.

Toxicity assays : Perform Daphnia magna acute toxicity (EC₅₀) and Ames mutagenicity tests.

Q. Table 3. Environmental Risk Assessment Workflow

| Parameter | Method |

|---|---|

| Biodegradability | OECD 301F |

| Ecotoxicity | Daphnia magna EC₅₀ |

| Human toxicity | Ames test |

Advanced: How to resolve contradictions in crystallographic data?

Methodological Answer :

Discrepancies in bond lengths or angles may arise from disorder or twinning. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.